molecular formula C10H8F3N3O2S B3374239 2-((2-Methyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid CAS No. 1018046-75-7

2-((2-Methyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid

货号: B3374239
CAS 编号: 1018046-75-7
分子量: 291.25 g/mol
InChI 键: FOHRLKUYCDTKES-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-((2-Methyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid (CAS Number: 1018046-75-7) is a high-purity chemical reagent with the molecular formula C 10 H 8 F 3 N 3 O 2 S and a molecular weight of 291.25 g/mol . This compound features a pyrazolo[3,4-b]pyridine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. The structure is further functionalized with a methyl group, a trifluoromethyl group, and a thioacetic acid side chain, making it a valuable building block for chemical synthesis and drug discovery efforts. Compounds based on the pyrazolo[3,4-b]pyridine structure have been identified as key scaffolds in the development of novel therapeutic agents. Scientific literature highlights that pyrazolo[3,4-b]pyridine derivatives have been investigated as potent inhibitors of anaplastic lymphoma kinase (ALK), a recognized molecular target for targeted cancer therapy, particularly in non-small cell lung cancer (NSCLC) . Furthermore, related pyrazole and pyrazolopyrimidine derivatives are frequently explored in oncology research for their potential to inhibit various kinase targets, such as components of the EGFR/PI3K/AKT/mTOR signaling pathways and CDK2, which are crucial in cell cycle progression and tumor proliferation . This suggests potential research applications in developing kinase inhibitors and probing cancer biology. Available in multiple packaging options to suit your project scale, from 100mg to 25g . This product is intended for research and manufacturing applications only and is not approved for human or veterinary diagnosis or therapeutic use.

属性

IUPAC Name

2-[2-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-6-yl]sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3O2S/c1-16-3-5-6(10(11,12)13)2-7(14-9(5)15-16)19-4-8(17)18/h2-3H,4H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOHRLKUYCDTKES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=CC(=NC2=N1)SCC(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-((2-Methyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid typically involves multi-step organic synthesis. A common route includes the following steps:

    Formation of the Pyrazolopyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolopyridine ring system.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution or electrophilic addition reactions, often using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

    Thioether Formation: The thioether linkage is formed by reacting the pyrazolopyridine intermediate with a thiol or disulfide compound under suitable conditions, such as in the presence of a base or a catalyst.

    Acetic Acid Functionalization:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrazolopyridine ring or the trifluoromethyl group, potentially altering the electronic properties of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halides, organometallic compounds, and electrophiles are employed under conditions that may include the use of bases, acids, or catalysts.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Reduced pyrazolopyridine derivatives.

    Substitution Products: Various substituted pyrazolopyridine derivatives depending on the reagents used.

科学研究应用

Overview

2-((2-Methyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid is a compound that has garnered attention in pharmaceutical research due to its potential applications as a therapeutic agent. This article explores its scientific research applications, focusing on its role as an inhibitor of SHP2 phosphatase and its implications in treating various disorders.

Inhibition of SHP2 Phosphatase

One of the primary applications of this compound is its role as an inhibitor of the Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is involved in various signaling pathways that regulate cellular processes such as proliferation and survival. The inhibition of SHP2 can have significant implications in cancer therapy, particularly in cancers associated with aberrant SHP2 activity.

Case Studies

  • Cancer Treatment : Research has indicated that compounds inhibiting SHP2 can be effective against several types of cancer, including breast cancer, lung cancer, and colorectal cancer. For instance, studies have shown that targeting SHP2 can enhance the efficacy of existing therapies by preventing tumor growth and metastasis .
  • Genetic Disorders : Inhibitors of SHP2 are being investigated for their potential to treat genetic disorders such as Noonan syndrome and Leopard syndrome, which are linked to mutations affecting SHP2 activity. By modulating SHP2 activity, these compounds may help restore normal signaling pathways disrupted by these mutations .

Pharmaceutical Compositions

The compound is also being explored for its formulation into pharmaceutical compositions aimed at treating conditions related to SHP2 dysregulation. These compositions may include additional agents such as immunomodulators or histone deacetylase inhibitors to enhance therapeutic efficacy .

Data Tables

Application Area Details
Cancer Treatment Effective against breast cancer, lung cancer, colorectal cancer; enhances existing therapies
Genetic Disorders Potential treatment for Noonan syndrome and Leopard syndrome
Pharmaceutical Formulations Compositions may include immunomodulators and histone deacetylase inhibitors

作用机制

The mechanism by which 2-((2-Methyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid exerts its effects is often related to its ability to interact with specific molecular targets. These interactions can involve:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites or allosteric sites, thereby modulating their activity.

    Receptor Binding: It can act as an agonist or antagonist at various receptors, influencing signal transduction pathways.

    Molecular Pathways: The compound may affect cellular pathways by altering the function of key proteins or nucleic acids involved in these processes.

相似化合物的比较

Substituent Variations at Position 2

  • 2-Isopropyl analog :

    • Structure : {[2-Isopropyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl]thio}acetic acid
    • Molecular formula : C₁₂H₁₂F₃N₃O₂S
    • Molecular weight : 319.31
    • Key difference : Bulkier isopropyl group introduces steric hindrance, which may affect binding affinity in biological targets .

Substituent Variations at Position 3 or 6

  • 3-Cyclopropyl-6-thienyl analog :

    • Structure : 2-[3-Cyclopropyl-6-(2-thienyl)-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid
    • Molecular formula : C₁₆H₁₂F₃N₃O₂S
    • Molecular weight : 367.35
    • Key difference : Cyclopropyl and thienyl substituents alter electronic properties. The thienyl group may enhance π-π stacking in receptor interactions .

Multi-Substituted Derivatives

Structural and Property Analysis Table

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Implications References
2-((2-Methyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid 2-Me, 4-CF₃ C₁₀H₈F₃N₃O₂S 291.25 Balanced lipophilicity, 95% purity
2-Ethyl analog 2-Et, 4-CF₃ C₁₁H₁₀F₃N₃O₂S 305.28 Higher lipophilicity
2-Isopropyl analog 2-$i$-Pr, 4-CF₃ C₁₂H₁₂F₃N₃O₂S 319.31 Steric hindrance
3-Cyclopropyl-6-thienyl analog 3-Cyclopropyl, 6-thienyl C₁₆H₁₂F₃N₃O₂S 367.35 Enhanced π-π interactions
6-(2-Methoxyphenyl) analog 6-(2-MeOPh), 3-Me C₁₇H₁₄F₃N₃O₃ 365.31 Hydrogen-bonding capability

Research Findings and Implications

  • Trifluoromethyl group : Common across analogs; improves metabolic stability and electron-withdrawing effects .
  • Alkyl substituents : Longer chains (e.g., ethyl, isopropyl) increase molecular weight and lipophilicity, which may enhance tissue penetration but reduce aqueous solubility .

生物活性

2-((2-Methyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid, with the CAS number 1018046-75-7, is a synthetic compound belonging to the class of pyrazolo[3,4-b]pyridines. Its unique structure features a thioether linkage, which significantly influences its biological activity. This article explores the compound's synthesis, mechanisms of action, biological activities, and comparisons with related compounds.

The synthesis of 2-((2-Methyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid involves several key steps:

  • Formation of the Pyrazolopyridine Core : This is achieved through cyclization reactions under acidic or basic conditions.
  • Introduction of the Trifluoromethyl Group : Typically performed via nucleophilic substitution or electrophilic addition.
  • Thioether Formation : The final step involves reacting the pyrazolopyridine intermediate with a thiol compound.

The compound has a molecular formula of C10H8F3N3O2S and exhibits notable stability and solubility characteristics conducive to biological applications.

The biological activity of 2-((2-Methyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thus modulating enzymatic activity.
  • Receptor Interaction : It can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
  • Impact on Molecular Pathways : The compound may alter the function of key proteins or nucleic acids involved in critical cellular processes.

Biological Activities

Research has highlighted various biological activities associated with this compound:

  • Antitumor Activity : Studies indicate that derivatives of pyrazolo[3,4-b]pyridine exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 2-((2-Methyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid have shown IC50 values in the low micromolar range against human tumor cells .
    CompoundCell LineIC50 (µM)
    Compound AHeLa0.36
    Compound BHCT1161.8
  • Antimicrobial Activity : The thioether functionality enhances the antimicrobial properties of the compound against various microbial strains. For example, related compounds have demonstrated effectiveness against Staphylococcus aureus and Candida albicans .
  • Anti-inflammatory Effects : Some studies suggest that pyrazolo[3,4-b]pyridine derivatives possess anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines .

Case Studies

Several case studies provide insights into the biological activity of 2-((2-Methyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid:

  • Study on Antitumor Effects : A recent study evaluated the cytotoxicity of this compound against multiple cancer cell lines, revealing its potential as a lead candidate for anticancer drug development due to its selective inhibition of cancer cell proliferation .
  • Evaluation of Antimicrobial Properties : Another study focused on the antimicrobial efficacy of various thioether compounds derived from pyrazolo[3,4-b]pyridine structures, demonstrating significant activity against resistant bacterial strains .

Comparison with Similar Compounds

The unique thioether linkage in 2-((2-Methyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid differentiates it from structurally analogous compounds:

Compound TypeStructural FeatureBiological Activity
Oxygen Analog-O instead of -SLower enzyme inhibition
Amino Analog-NH instead of -SDifferent receptor binding profile

This structural variation affects binding affinity and selectivity towards specific biological targets.

常见问题

Basic: How can researchers optimize the synthesis of 2-((2-Methyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid?

Answer:
The synthesis of this compound typically involves multi-step routes, including:

  • Thiol-acetic acid coupling : Reacting a pyrazolo[3,4-b]pyridine precursor with thioacetic acid derivatives under controlled pH (7–9) to ensure nucleophilic thiolate formation .
  • Acylation : Introducing the trifluoromethyl group via electrophilic substitution using CF₃I or CF₃COCl in the presence of Lewis acids like AlCl₃ .
  • Temperature control : Maintaining reactions at 50–70°C to prevent side reactions (e.g., oxidation of thioether linkages) .
    Key validation : Monitor intermediates via LC-MS and confirm regioselectivity using ¹H/¹³C NMR (e.g., pyrazole C-H coupling constants at δ 8.6–8.7 ppm) .

Basic: What analytical methods are critical for characterizing this compound’s purity and stability?

Answer:

  • HPLC-PDA/MS : Quantify purity (>95%) using C18 columns with acetonitrile/water gradients; detect photodegradation products (e.g., sulfoxide derivatives) at 254 nm .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset >200°C) under nitrogen atmosphere .
  • Solution stability : Perform accelerated degradation studies in buffers (pH 1–10) at 40°C for 14 days; monitor via UV-Vis spectroscopy (λmax ~280 nm) .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved bioactivity?

Answer:

  • Core modifications : Replace the trifluoromethyl group with chloro or ethyl substituents to evaluate steric/electronic effects on target binding .
  • Thioether linker optimization : Substitute acetic acid with propionic acid or amide derivatives to modulate solubility and membrane permeability .
  • In vitro assays : Test analogs against kinase panels (e.g., JAK2/STAT3 pathways) using fluorescence polarization assays; correlate IC₅₀ values with computational docking (e.g., AutoDock Vina) .

Advanced: What experimental strategies resolve contradictions in reported solubility data for this compound?

Answer:
Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) arise from:

  • Polymorphism : Characterize crystalline forms via X-ray diffraction (XRPD) and compare solubility profiles of anhydrous vs. hydrate forms .
  • Ionization effects : Use potentiometric titration (e.g., Sirius T3) to determine pKa (predicted ~3.5 for the carboxylic acid group) and model pH-dependent solubility .
  • Surfactant-assisted dissolution : Test solubilization with polysorbate-80 or cyclodextrins using dynamic light scattering (DLS) to confirm micelle formation .

Advanced: How can researchers investigate the environmental fate of this compound in ecological risk assessments?

Answer:

  • Biodegradation studies : Use OECD 301B tests with activated sludge; quantify parent compound and metabolites (e.g., pyrazole ring cleavage products) via LC-MS/MS .
  • Soil adsorption assays : Measure logKoc values using batch equilibrium methods with HPLC-UV detection; correlate with soil organic carbon content .
  • Aquatic toxicity : Conduct 96-hr Daphnia magna assays; model EC₅₀ using QSAR tools (e.g., ECOSAR) to predict chronic effects .

Basic: What are the key considerations for ensuring reproducibility in scaled-up synthesis?

Answer:

  • Catalyst consistency : Use Pd/C or Ni catalysts with controlled particle size (e.g., 10–20 µm) to ensure uniform hydrogenation rates .
  • Solvent purity : Employ anhydrous DMF or THF (H₂O <50 ppm) to prevent hydrolysis of intermediates .
  • Process monitoring : Implement in-situ FTIR to track reaction progression (e.g., carbonyl peak at 1700 cm⁻¹ for acetic acid formation) .

Advanced: How can computational modeling predict metabolic pathways and toxicity?

Answer:

  • Metabolite prediction : Use Schrödinger’s BioLuminate to simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation of the pyrazole ring) .
  • Toxicity profiling : Run Derek Nexus to identify structural alerts (e.g., thioether-linked mutagenicity risks) .
  • ADME optimization : Apply SwissADME to calculate logP (estimated 2.1) and BBB permeability; adjust substituents to reduce P-gp efflux .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-((2-Methyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid
Reactant of Route 2
2-((2-Methyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。